

# Application Notes and Protocols for Measuring Hole Mobility in Spiro-NPB

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## Compound of Interest

Compound Name: Spiro-NPB

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## Introduction

**Spiro-NPB** (N,N'-bis(1-naphthalenyl)-N,N'-bis-phenyl-(1,1'-biphenyl)-4,4'-diamine, with a spirobifluorene core) is a widely utilized hole transporting material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its high thermal stability and amorphous nature contribute to the longevity and efficiency of these devices. The charge carrier mobility, a critical parameter, directly influences device performance by governing the speed at which charges move through the material. Accurate and reproducible measurement of hole mobility in **Spiro-NPB** is therefore essential for material characterization, device modeling, and the development of new and improved organic semiconductors.

This document provides detailed application notes and protocols for the experimental determination of hole mobility in **Spiro-NPB** thin films using two common techniques: Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC).

## Principle of Mobility Measurement Techniques

**Time-of-Flight (TOF):** The TOF method directly measures the transit time of a sheet of photogenerated charge carriers across a thin film of the organic semiconductor under an applied electric field. A short pulse of light, strongly absorbed by the material, creates electron-hole pairs near a semi-transparent electrode. Depending on the polarity of the applied voltage, either holes or electrons are drawn across the film. The resulting transient photocurrent is

monitored with an oscilloscope. The transit time ( $t_T$ ) is determined from the shape of the photocurrent decay, and the mobility ( $\mu$ ) is calculated using the following equation:

$$\mu = L^2 / (V * t_T)$$

where  $L$  is the thickness of the organic film and  $V$  is the applied voltage.

**Space-Charge-Limited Current (SCLC):** The SCLC method analyzes the current-voltage (J-V) characteristics of a single-carrier device. At a sufficiently high voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes limited by the space charge of the injected carriers. In the trap-free SCLC regime, the current density ( $J$ ) is described by the Mott-Gurney law:

$$J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2/L^3)$$

where  $\epsilon_0$  is the permittivity of free space,  $\epsilon_r$  is the relative permittivity of the material,  $\mu$  is the charge carrier mobility,  $V$  is the applied voltage, and  $L$  is the film thickness. By plotting  $J$  vs.  $V^2$  on a log-log scale, the mobility can be extracted from the slope of the linear region.

## Data Presentation

Table 1: Hole Mobility of **Spiro-NPB** and Related Compounds

Material	Measurement Technique	Mobility (cm <sup>2</sup> /Vs)	Electric Field (V/cm)	Temperature (K)	Notes
Spiro-NPB	SCLC	$3.3 \times 10^{-7}$	Not specified	Room Temperature	Compared to $1.32 \times 10^{-7}$ cm <sup>2</sup> /Vs for a non-spiro NPB derivative.[1]
Spiro-TAD	SCLC	$2.8 \times 10^{-4}$	Not specified	Room Temperature	Good hole mobility noted for this related spiro compound.
Spiro-OMeTAD	SCLC	$\sim 10^{-5}$ (pristine)	Not specified	Room Temperature	Low intrinsic hole mobility.[1]
Spiro-OMeTAD	SCLC	$2.1 \times 10^{-5}$ (pristine)	Not specified	Room Temperature	
Spiro-OMeTAD	SCLC	$4.71 \times 10^{-4}$	Not specified	Room Temperature	
NPB	TOF	$(3-6) \times 10^{-4}$	$4 \times 10^4 - 4 \times 10^5$	290	Pristine NPB film.
NPB	SCLC	$1.63 \times 10^{-5}$ (50 nm film)	$1 \times 10^5$	Room Temperature	Mobility is thickness-dependent.[2]
NPB	SCLC	$7.64 \times 10^{-4}$ (1000 nm film)	$1 \times 10^5$	Room Temperature	Mobility is thickness-dependent.[2]

## Experimental Protocols

## Protocol 1: Time-of-Flight (TOF) Measurement

### 1. Sample Preparation:

- **Substrate:** Use pre-cleaned Indium Tin Oxide (ITO) coated glass substrates.
- **Organic Layer Deposition:** Deposit a thin film of **Spiro-NPB** (typically 1-5  $\mu\text{m}$  for clear transit time observation) onto the ITO substrate via thermal evaporation in a high vacuum chamber (pressure  $< 10^{-6}$  Torr). The deposition rate should be maintained at 1-2  $\text{\AA}/\text{s}$  to ensure a uniform and amorphous film.
- **Top Electrode:** Deposit a semi-transparent top electrode (e.g., 20 nm of aluminum or gold) onto the **Spiro-NPB** film through a shadow mask to define the active area of the device. The semi-transparent nature allows for the laser pulse to penetrate and generate charge carriers near the electrode.
- **Thickness Measurement:** Accurately measure the thickness of the **Spiro-NPB** film using a profilometer or ellipsometry.

### 2. TOF Measurement Setup:

- **Light Source:** A pulsed nitrogen laser ( $\lambda = 337 \text{ nm}$ ) with a short pulse duration (e.g.,  $< 5 \text{ ns}$ ) is suitable for exciting **Spiro-NPB**. The laser fluence should be kept low to avoid space-charge effects from a high density of photogenerated carriers.
- **Electrical Circuit:** The sample is placed in a circuit with a DC voltage source and a series resistor (typically  $50 \Omega$  to match the oscilloscope impedance). The voltage across the series resistor is measured by a fast digital oscilloscope (bandwidth  $> 100 \text{ MHz}$ ).
- **Measurement Environment:** The measurement should be performed in an inert atmosphere (e.g., nitrogen or argon) or vacuum to prevent degradation of the organic material. Temperature control of the sample stage is desirable for temperature-dependent mobility studies.

### 3. Data Acquisition and Analysis:

- Apply a DC voltage across the sample.

- Trigger a single laser pulse to illuminate the semi-transparent electrode.
- Record the transient photocurrent on the oscilloscope.
- The transit time ( $t_T$ ) is typically identified as the "knee" or inflection point in the photocurrent transient when plotted on a log-log scale.
- Calculate the hole mobility using the equation:  $\mu = L^2 / (V * t_T)$ .
- Repeat the measurement at various applied voltages to study the electric field dependence of the mobility.

## Protocol 2: Space-Charge-Limited Current (SCLC) Measurement

### 1. Device Fabrication:

- **Device Structure:** A hole-only device structure is required. A typical structure is ITO / Hole Injection Layer (HIL) / **Spiro-NPB** / High Work Function Metal (e.g., Au or Al).
- **Hole Injection Layer (HIL):** A thin layer of a material with a high work function, such as Molybdenum Oxide ( $\text{MoO}_3$ ) or PEDOT:PSS, is deposited on the ITO to ensure efficient (Ohmic) hole injection into the **Spiro-NPB** layer.
- **Spiro-NPB Layer:** Deposit the **Spiro-NPB** layer (typically 100-500 nm thick) via thermal evaporation.
- **Top Electrode:** Deposit a high work function metal electrode (e.g., 100 nm of Gold or Aluminum) to complete the device.

### 2. SCLC Measurement:

- **Instrumentation:** A source-measure unit (SMU) is used to apply a voltage sweep and measure the resulting current.
- **Measurement Conditions:** The J-V characteristics are measured in the dark and in an inert atmosphere.

- Voltage Sweep: Apply a voltage sweep from 0 V to a voltage high enough to clearly observe the SCLC regime (typically 10-20 V, depending on the film thickness).

### 3. Data Analysis:

- Plot the measured current density (J) versus the applied voltage (V) on a log-log scale.
- Identify the different conduction regimes: Ohmic region ( $J \propto V$ ) at low voltages and the SCLC region ( $J \propto V^2$ ) at higher voltages.
- In the SCLC region, the data should follow a linear relationship with a slope of approximately 2.
- Fit the Mott-Gurney equation to the SCLC region to extract the hole mobility ( $\mu$ ). It is often more convenient to plot J vs.  $V^2$  and fit the linear portion.

## Mandatory Visualizations



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Caption: Experimental workflow for Time-of-Flight (TOF) mobility measurement.

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